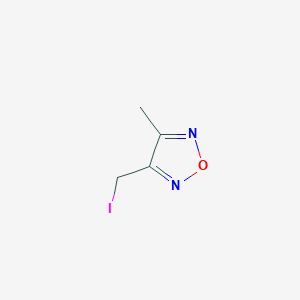
N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-fluorophenyl)-4-isopropoxy-N-((2-oxopyrrolidin-1-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a fluorophenyl group, an isopropoxy group, and a 2-oxopyrrolidin-1-ylmethyl group . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the coupling of the appropriate precursors. The pyrrolidine ring, for example, is a common structure in medicinal chemistry and can be synthesized through various methods .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups. The pyrrolidine ring, for instance, is a five-membered ring with a nitrogen atom, which can contribute to the stereochemistry of the molecule .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
Disposition and Metabolism in Humans : Studies on compounds like SB-649868, which shares a similar structural complexity, highlight the importance of understanding the metabolism and disposition of therapeutic agents. Such research outlines the pathways through which drugs are metabolized and excreted, emphasizing the role of specific metabolites in the overall pharmacokinetic profile of the drug. This knowledge is crucial for optimizing drug design, improving therapeutic efficacy, and minimizing potential toxicities (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Imaging Agents for Disease Diagnosis : Research on compounds like [iodine-123]-(S)-IBZM illustrates the application of structurally specific agents in diagnostic imaging, particularly in detecting melanoma metastases. Such studies demonstrate the potential of benzamides and related compounds in enhancing the accuracy of diagnostic imaging, thereby facilitating early and precise disease diagnosis (Maffioli et al., 1994).
Antibiotic Development : The study of GSK1322322's metabolism and disposition in humans serves as an example of the application of complex benzamides in developing new antibiotics. Such research is essential for identifying effective treatments against resistant bacterial strains, showcasing the potential of these compounds in contributing to the field of infectious diseases (Mamaril-Fishman et al., 2014).
Research on Neurotransmitter Systems
Neurotransmission Studies : The use of PET and SPECT imaging agents, such as FIDA-2, to study the dopaminergic system in humans illustrates another application of these compounds. Such research aids in understanding the pathophysiology of neurological disorders and developing targeted therapies, highlighting the versatility of benzamides in neuroscience research (Mozley et al., 1995).
Exploring Neurodegenerative Diseases : Studies on compounds like MPTP, although primarily focused on understanding the mechanisms leading to Parkinsonism, underscore the broader research implications of structurally related compounds. Such investigations provide insights into the neurotoxic potential of chemical substances and their effects on the central nervous system, contributing to our understanding of neurodegenerative diseases (Langston et al., 1983).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-15(2)27-19-11-5-16(6-12-19)21(26)24(14-23-13-3-4-20(23)25)18-9-7-17(22)8-10-18/h5-12,15H,3-4,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPDLLUCNHJBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CN2CCCC2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-4-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]benzamide](/img/structure/B2848389.png)



![4-chloro-3-[(2-methylphenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2848395.png)
![N-(3-hydroxyphenyl)-2-(6-methyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2848396.png)


![1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2848402.png)
![(2E)-3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2848403.png)


![4-[4-(3-Chloro-4-fluorobenzoyl)piperazin-1-yl]-6-(4-methylphenyl)pyrimidine](/img/structure/B2848407.png)
